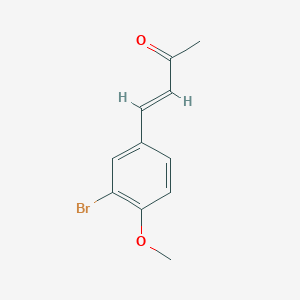
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid: is a boronic acid derivative characterized by its unique structure, which includes a propyl group attached to a cyclohexyl ring and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring system, which can be achieved through various cyclization reactions.
Boronic Acid Introduction: The boronic acid group is introduced via a reaction with a suitable boron-containing reagent, such as boronic acid or boronate ester.
Propyl Group Addition: The propyl group is added to the cyclohexyl ring through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., aniline) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of borane or boronate ester.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: The compound’s boronic acid group makes it a candidate for drug development, especially in the design of boron-containing pharmaceuticals with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to inhibition or modification of enzyme activity. This interaction is crucial in its role as an enzyme inhibitor and in the formation of stable complexes in material science applications.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of a cyclohexyl ring.
Cyclohexylboronic acid: Lacks the propyl group and the additional cyclohexyl ring.
4-Propylphenylboronic acid: Contains a propyl group but has a phenyl ring instead of a cyclohexyl ring.
Uniqueness: Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is unique due to its dual cyclohexyl ring system and the presence of a propyl group, which imparts distinct steric and electronic properties. These features enhance its reactivity and make it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
1256346-32-3 |
|---|---|
Formule moléculaire |
C15H27BO2 |
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
cyclohexen-1-yl-(4-propylcyclohexyl)oxyborinic acid |
InChI |
InChI=1S/C15H27BO2/c1-2-6-13-9-11-15(12-10-13)18-16(17)14-7-4-3-5-8-14/h7,13,15,17H,2-6,8-12H2,1H3 |
Clé InChI |
OGNIHQFHKBPKDW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCCCC1)(O)OC2CCC(CC2)CCC |
Synonymes |
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)


![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)



